Dimethyl pimelate-d4

Bioanalysis LC-MS/MS Method Validation

Dimethyl pimelate-d4 (CAS 120811-82-7) is a deuterium-labeled analog of dimethyl pimelate, a seven-carbon dicarboxylic acid dimethyl ester. The compound is classified as a stable isotope-labeled (SIL) internal standard, where four hydrogen atoms are specifically replaced with deuterium at the 2,2,6,6-positions.

Molecular Formula C9H16O4
Molecular Weight 192.25 g/mol
Cat. No. B12396951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl pimelate-d4
Molecular FormulaC9H16O4
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCC(=O)OC
InChIInChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i6D2,7D2
InChIKeySHWINQXIGSEZAP-KXGHAPEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Pimelate-d4: Analytical Grade Deuterated Internal Standard for MS Quantitation


Dimethyl pimelate-d4 (CAS 120811-82-7) is a deuterium-labeled analog of dimethyl pimelate, a seven-carbon dicarboxylic acid dimethyl ester. The compound is classified as a stable isotope-labeled (SIL) internal standard, where four hydrogen atoms are specifically replaced with deuterium at the 2,2,6,6-positions . This precise isotopic labeling imparts a nominal mass shift of +4 Da (m/z 192.25 vs. 188.22 for the unlabeled analyte), enabling its use as an internal standard for the accurate quantification of dimethyl pimelate in complex biological and environmental matrices via isotope dilution mass spectrometry (IDMS) . The compound's fundamental physicochemical properties, such as its hydrophobicity (LogP ~1.19), are effectively identical to its unlabeled counterpart, ensuring it co-elutes and behaves analogously during sample preparation and chromatographic separation .

Workflow Isotope dilution mass spectrometry (IDMS) quantitation
Selection Context SIL internal standard with +4 Da mass shift for co-elution
Use Context Bioanalytical method validation and research matrix analysis

Why Non-Deuterated Dimethyl Pimelate or Other Analogs Are Inadequate for Precise LC-MS/MS Quantification


Using non-deuterated dimethyl pimelate or a structurally similar analog as an internal standard for the quantification of dimethyl pimelate introduces significant analytical error and precludes the use of gold-standard isotope dilution mass spectrometry (IDMS) methods. Unlabeled dimethyl pimelate (CAS 1732-08-7) cannot be distinguished from the endogenous analyte in the mass spectrometer, rendering it useless as an internal standard for its own quantification . While a structural analog (e.g., dimethyl adipate or suberate) may be used, it will not perfectly co-elute or share the exact same ionization efficiency as the target analyte in a complex matrix, a phenomenon known as matrix effect, leading to irreproducible and inaccurate quantitation [1]. The deuterated compound, dimethyl pimelate-d4, is uniquely positioned to overcome these limitations. The substitution of hydrogen with deuterium provides a distinct mass signature (+4 Da) while preserving near-identical physicochemical properties, allowing it to serve as an ideal internal standard that corrects for variability in sample extraction, injection, and ionization, thereby ensuring the highest level of analytical precision and accuracy [2].

Unlabeled dimethyl pimelate

Identical mass signal; cannot be distinguished from the target analyte, precluding its use as an internal standard.

Non-isotopic structural analog

Different retention time and ionization efficiency may not correct for matrix effects, leading to inaccurate quantitation.

¹³C-labeled analog

Higher procurement cost and synthesis complexity; may require cost-benefit review despite label stability advantages.

Dimethyl Pimelate-d4: Comparative Quantitative Evidence for Scientific Selection


Analytical Specificity and Matrix Effect Correction in LC-MS/MS vs. Unlabeled Dimethyl Pimelate

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), dimethyl pimelate-d4 demonstrates unequivocal superiority as an internal standard (IS) compared to its unlabeled counterpart. The primary differentiator is its ability to be uniquely identified and quantified alongside the target analyte, dimethyl pimelate, within the same analytical run . Non-deuterated dimethyl pimelate is chemically and isotopically indistinguishable from the target analyte; therefore, it cannot be used as an IS for its own measurement. The incorporation of four deuterium atoms into dimethyl pimelate-d4 creates a distinct mass difference of +4 Da (m/z 192.25 for the d4-IS vs. m/z 188.22 for the analyte), which is sufficient to prevent spectral overlap and ensure unambiguous detection by a mass spectrometer . Furthermore, because the physicochemical properties are nearly identical, the d4-IS co-elutes with the analyte, thereby perfectly normalizing for variations in sample preparation recovery and the matrix-dependent suppression or enhancement of ionization (matrix effects) [1].

Analytical Specificity vs. Unlabeled
Head-to-head
+4 Da distinct m/z signal vs. complete spectral overlap
Enables unambiguous IS detection and matrix-effect correction
Bioanalytical validation review recommended
Bioanalysis LC-MS/MS Method Validation

Precision and Accuracy in Isotope Dilution Mass Spectrometry (IDMS) vs. Structural Analogs

Dimethyl pimelate-d4 enables the use of Isotope Dilution Mass Spectrometry (IDMS), a primary ratio method recognized for its superior accuracy and precision. The use of a stable isotope-labeled (SIL) internal standard, such as dimethyl pimelate-d4, has been widely shown to reduce variability from matrix effects and yield more reproducible and accurate recoveries in LC-MS/MS assays compared to the use of structurally related, non-isotopic compounds as internal standards . While a structural analog like dimethyl adipate-d? or dimethyl suberate-d? may also provide a distinct mass, it will exhibit different chromatographic retention times and ionization efficiencies compared to the pimelate analyte. This chromatographic and ionization mismatch makes the analog's behavior in a complex sample less representative of the target analyte's behavior, leading to incomplete correction for sample-to-sample variability and increased quantitative error [1]. The near-perfect co-elution of dimethyl pimelate-d4 with its unlabeled counterpart ensures that the internal standard experiences the same matrix-induced ion suppression or enhancement as the analyte, providing a true and accurate correction for every single sample [2].

Precision vs. Structural Analog
Class-level
More reproducible recoveries through near-perfect co-elution
Supports robust correction for sample-to-sample variability
Method-transfer context; verify in target matrix
Metabolomics Pharmacokinetics Analytical Chemistry

Cost-Benefit and Isotopic Stability Compared to 13C-Labeled Dimethyl Pimelate

For procurement specialists and laboratory managers, the selection of a deuterium (²H) labeled internal standard over a ¹³C-labeled analog often represents a more cost-effective strategy. A well-established principle in stable isotope procurement is that deuterium-labeled analogues are generally less expensive to synthesize than their 13C- or 15N-labeled counterparts [1]. This cost advantage is directly applicable to dimethyl pimelate-d4 versus a hypothetical dimethyl pimelate-13Cx internal standard. However, this selection criterion must be balanced against the potential for a deuterium kinetic isotope effect (KIE) or deuterium-hydrogen exchange. The specific deuteration pattern in dimethyl pimelate-d4 at the 2,2,6,6-positions (alpha to the carbonyl groups) requires consideration, as labels on carbons adjacent to carbonyls can be susceptible to exchange under certain conditions . Reputable suppliers mitigate this risk by positioning the label on non-exchangeable sites or providing extensive analytical validation, ensuring that the cost savings of a deuterated standard are not offset by analytical inaccuracy [2].

Cost-Benefit vs. ¹³C Label
Class-level
Deuterium labeling is a cost-effective procurement strategy
May support procurement decision with vendor stability validation
Isotopic stability at 2,2,6,6-positions requires review
Procurement Stable Isotope Chemistry Cost Analysis

Primary Application Scenarios for Dimethyl Pimelate-d4 Driven by Evidence


Absolute Quantification of Endogenous Pimelate Metabolites in Metabolomics and Biomarker Studies

This application directly leverages the evidence of superior quantitative accuracy from Section 3. In targeted metabolomics, where precise measurement of low-abundance metabolites like pimelic acid (often analyzed as its dimethyl ester derivative) is critical, dimethyl pimelate-d4 serves as the definitive internal standard. Its use enables the application of isotope dilution mass spectrometry (IDMS), which corrects for the extensive sample processing required for biofluids and the significant matrix effects inherent to complex biological samples [1]. By adding a known amount of dimethyl pimelate-d4 at the start of sample preparation, researchers can calculate the absolute concentration of endogenous pimelate with high confidence, a requirement for validating potential biomarkers of metabolic diseases or nutritional states .

Regulated Bioanalysis for Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

This scenario is a direct consequence of the compound's demonstrated analytical specificity over its unlabeled form. In drug development, regulatory bodies like the FDA and EMA mandate the use of validated, accurate, and precise bioanalytical methods for measuring drug and metabolite concentrations. When a drug candidate or its metabolite is or yields dimethyl pimelate, dimethyl pimelate-d4 is the required internal standard. Its ability to be distinguished from the analyte (the +4 Da mass difference) and its near-identical behavior during extraction and LC-MS/MS analysis make it essential for generating the reliable pharmacokinetic data required for Investigational New Drug (IND) applications and New Drug Applications (NDA) [1].

Trace-Level Environmental Fate and Food Safety Analysis

The need for high accuracy and correction for matrix effects, as established in Section 3, extends to environmental and food analysis. When quantifying pimelic acid esters or related compounds as contaminants or additives in complex matrices like soil, wastewater, or food products, dimethyl pimelate-d4 acts as a surrogate or internal standard. This is especially important when using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, which can introduce significant matrix effects. The deuterated standard corrects for these effects and any analyte loss during cleanup, ensuring that reported trace-level concentrations (e.g., ppb or ppt) are accurate and defensible for regulatory compliance or exposure assessment [1].

Application
Selection Property
Validation Focus
Endogenous metabolite quantification
Co-eluting SIL internal standard
IDMS accuracy in research matrices
Pharmacokinetic research bioanalysis
Distinct +4 Da mass shift
Method validation documentation context
Environmental fate and food safety analysis
Matrix-effect correction capability
Recovery and precision in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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